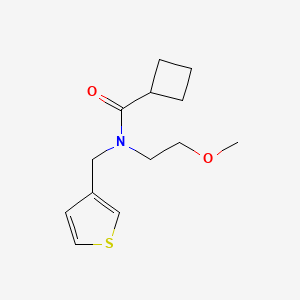

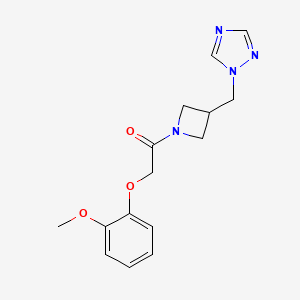

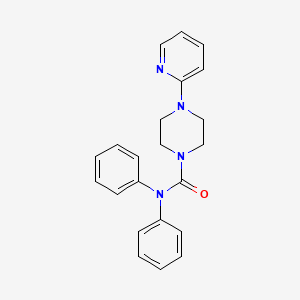

![molecular formula C14H12N2O B2536999 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine CAS No. 77250-68-1](/img/structure/B2536999.png)

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been a subject of intense research for numerous decades due to its wide range of pharmacological activities .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine involves a large number of transformations to conveniently access it from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has also been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The structure involves a pyridine ring fused with an imidazole ring .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine undergoes a variety of chemical reactions. This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has also been established for imidazo[1,5-a]pyridine synthesis .Scientific Research Applications

Synthesis and Luminescence Properties

One-Pot Synthesis of Emitters with Large Stokes' Shift : A study by Volpi et al. (2017) discusses the synthesis of imidazo[1,5-a]pyridine derivatives, which include compounds like 3-(2-methoxyphenyl)imidazo[1,5-a]pyridine. These compounds show promising optical properties with large Stokes' shift, which is significant for developing luminescent materials (Volpi et al., 2017).

Luminescent Methoxylated Imidazo[1,5-a]pyridines for Increased Quantum Yield : In a study by Volpi et al. (2021), methoxylated imidazo[1,5-a]pyridines are presented with their optical and electrochemical properties. The research indicates the ability to tune the Stokes shift and increase emission quantum yield, showcasing the potential of these compounds in optical applications (Volpi et al., 2021).

Crystal Structure and Analysis

- Crystal Structure and Hirshfeld Surface Analysis : A paper by Dhanalakshmi et al. (2018) explores the crystal structure of imidazo[1,2-a]pyridine derivatives, including those with a 4-methoxyphenyl ring. This research is vital for understanding the molecular structure and potential applications in materials science (Dhanalakshmi et al., 2018).

Photophysical Investigation

- Fluorescent Probes Based on Imidazo[1,5-a]pyridine : Renno et al. (2022) conducted a study on imidazo[1,5-a]pyridine-based fluorophores, analyzing their photophysical features in various solvents. The research shows the potential of these compounds as cell membrane probes, useful for monitoring cellular health and biochemical pathways (Renno et al., 2022).

Mechanism of Action

Safety and Hazards

While specific safety and hazards information for 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine is not available, general safety measures for handling imidazo[1,5-a]pyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

3-(4-methoxyphenyl)imidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-13-7-5-11(6-8-13)14-15-10-12-4-2-3-9-16(12)14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTBFHPYOPODDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

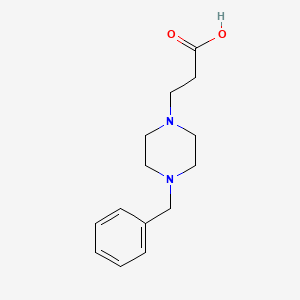

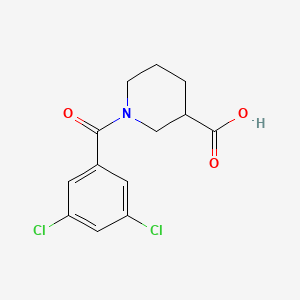

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)

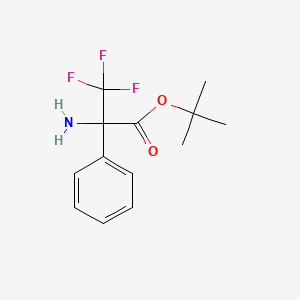

![(1R,3S)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2536934.png)

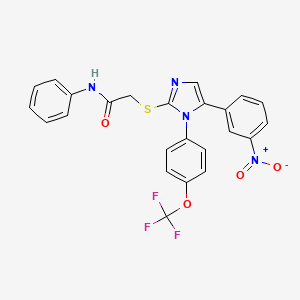

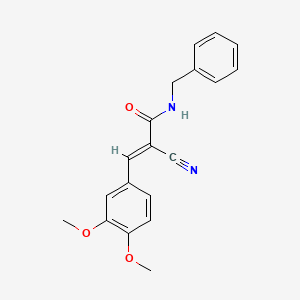

![(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2536936.png)

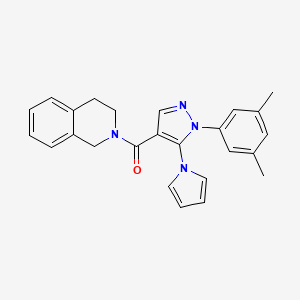

![2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2536937.png)